molecular formula C11H6BrClINO2 B13865326 4-Bromo-3-(3-chloro-5-iodophenoxy)pyridin-2-ol

4-Bromo-3-(3-chloro-5-iodophenoxy)pyridin-2-ol

Cat. No.: B13865326
M. Wt: 426.43 g/mol
InChI Key: OOHDBOIRPXCEEN-UHFFFAOYSA-N
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Description

4-Bromo-3-(3-chloro-5-iodophenoxy)pyridin-2-ol is a complex organic compound that belongs to the class of halogenated pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(3-chloro-5-iodophenoxy)pyridin-2-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of bromine, chlorine, and iodine atoms into the pyridine ring through halogenation reactions.

    Coupling Reaction: Formation of the phenoxy linkage by coupling the halogenated pyridine with a suitable phenol derivative.

    Oxidation/Reduction: Adjusting the oxidation state of the intermediates to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(3-chloro-5-iodophenoxy)pyridin-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation/Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with varying oxidation states.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds through coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .

Scientific Research Applications

4-Bromo-3-(3-chloro-5-iodophenoxy)pyridin-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-3-(3-chloro-5-iodophenoxy)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-chloro-4-methylpyridin-2-ol: A similar halogenated pyridine with different substituents.

    4-Bromo-2-chloro-3-iodophenol: Another halogenated phenol derivative with a different substitution pattern.

Uniqueness

4-Bromo-3-(3-chloro-5-iodophenoxy)pyridin-2-ol is unique due to its specific combination of halogen atoms and the phenoxy linkage, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C11H6BrClINO2

Molecular Weight

426.43 g/mol

IUPAC Name

4-bromo-3-(3-chloro-5-iodophenoxy)-1H-pyridin-2-one

InChI

InChI=1S/C11H6BrClINO2/c12-9-1-2-15-11(16)10(9)17-8-4-6(13)3-7(14)5-8/h1-5H,(H,15,16)

InChI Key

OOHDBOIRPXCEEN-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1Br)OC2=CC(=CC(=C2)I)Cl

Origin of Product

United States

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